Decahydroisoquinolin-6-ol
Overview
Description
Decahydroisoquinolin-6-ol is a chemical compound with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol . It is a derivative of isoquinoline, a bicyclic compound containing a benzene ring fused to a pyridine ring. This compound is characterized by its unique structure, which includes a hydroxyl group (-OH) attached to the sixth carbon of the decahydroisoquinoline ring system .
Mechanism of Action
Target of Action
The specific targets of Decahydroisoquinolin-6-ol are currently unknown. It belongs to the class of organic compounds known as isoquinolines and derivatives . These compounds are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring .
Biochemical Pathways
Isoquinoline derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Pharmacokinetics
Its molecular weight is 155.24, and it has a density of 1.0±0.1 g/cm3 . The compound has a boiling point of 264.5±40.0 °C at 760 mmHg . These physical and chemical properties may influence its bioavailability, but specific pharmacokinetic studies are needed to confirm this.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decahydroisoquinolin-6-ol can be achieved through various methods. One common approach involves the reduction of isoquinoline derivatives. For instance, the hydrogenation of isoquinoline in the presence of a catalyst such as palladium on carbon (Pd/C) can yield decahydroisoquinoline, which can then be hydroxylated to form this compound .
Another method involves the cyclization of appropriate precursors. For example, the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst, can be used to synthesize tetrahydroisoquinoline derivatives. Subsequent reduction and hydroxylation steps can lead to the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. The use of continuous flow reactors and high-pressure hydrogenation techniques can enhance the efficiency and yield of the desired product. Catalysts such as Raney nickel or platinum can be employed to facilitate the hydrogenation process .
Chemical Reactions Analysis
Types of Reactions
Decahydroisoquinolin-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be further reduced to form fully saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst (e.g., Pd/C) is commonly used for reduction reactions.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
Decahydroisoquinolin-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are investigated for their potential use as therapeutic agents in the treatment of various diseases.
Industry: The compound is used in the synthesis of dyes, catalysts, and other industrial chemicals
Comparison with Similar Compounds
Decahydroisoquinolin-6-ol can be compared with other similar compounds, such as:
Isoquinoline: The parent compound, which lacks the hydroxyl group and is less saturated.
Tetrahydroisoquinoline: A partially saturated derivative with different chemical properties.
Quinoline: A related bicyclic compound with a nitrogen atom in a different position.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-9-2-1-8-6-10-4-3-7(8)5-9/h7-11H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDWQGDFFZCQRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCC2CC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20482985 | |
Record name | 6-Isoquinolinol, decahydro- (5CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20482985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
725228-44-4 | |
Record name | 6-Isoquinolinol, decahydro- (5CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20482985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | decahydroisoquinolin-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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